molecular formula C12H15Br B2536030 (3-Bromocyclopentyl)methylbenzene CAS No. 1341129-77-8

(3-Bromocyclopentyl)methylbenzene

Cat. No.: B2536030
CAS No.: 1341129-77-8
M. Wt: 239.156
InChI Key: IEKSPIAEYIRCLG-UHFFFAOYSA-N
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Description

(3-Bromocyclopentyl)methylbenzene is an organic compound with the molecular formula C12H15Br It consists of a benzene ring attached to a cyclopentane ring, which is substituted with a bromine atom at the third position and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromocyclopentyl)methylbenzene can be achieved through several methods. One common approach involves the bromination of cyclopentylmethylbenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane (CH2Cl2) and are carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromocyclopentyl)methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atom can yield cyclopentylmethylbenzene.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.

Major Products

    Substitution: Products include various substituted cyclopentylmethylbenzenes.

    Oxidation: Products include cyclopentylmethyl ketone or cyclopentylmethyl carboxylic acid.

    Reduction: The major product is cyclopentylmethylbenzene.

Scientific Research Applications

(3-Bromocyclopentyl)methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylmethylbenzene: Lacks the bromine atom, making it less reactive in substitution reactions.

    (3-Chlorocyclopentyl)methylbenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    (3-Fluorocyclopentyl)methylbenzene: Contains a fluorine atom, which significantly alters its chemical behavior due to the strong electronegativity of fluorine.

Uniqueness

(3-Bromocyclopentyl)methylbenzene is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable compound for synthetic applications and research studies.

Properties

IUPAC Name

(3-bromocyclopentyl)methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c13-12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKSPIAEYIRCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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